molecular formula C14H19NO4 B3418005 BOC-DL-Phenylalanine CAS No. 1178567-92-4

BOC-DL-Phenylalanine

Cat. No. B3418005
M. Wt: 265.30 g/mol
InChI Key: ZYJPUMXJBDHSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BOC-DL-Phenylalanine is a derivative of Phenylalanine . Phenylalanine is an α-amino acid essential for humans that is found in breast milk of mammals . It is commonly used as a dietary supplement . The molecular formula of BOC-DL-Phenylalanine is C14H19NO4 .


Synthesis Analysis

The synthesis of BOC-DL-Phenylalanine involves various synthetic approaches. These methods introduce fluorine into the phenyl, the β-carbon or the α-carbon of ᴅ-or ʟ-phenylalanines .


Molecular Structure Analysis

The molecular structure of BOC-DL-Phenylalanine is represented by the formula C14H19NO4 . The average mass is 265.305 Da and the monoisotopic mass is 265.131409 Da .

Scientific Research Applications

  • Native Chemical Ligation at Phenylalanine : A study by Crich and Banerjee (2007) discusses the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine to enable native chemical ligation at phenylalanine. This method, involving S-ethyldisulfanyl derivatives of N-Boc amino acid, is used for tetrapeptide synthesis, showing compatibility with reactive side chains and the ability to ligate other than glycine (Crich & Banerjee, 2007).

  • Methacrylate Polymers with Amino Acid Moieties : Kumar, Roy, and De (2012) researched the polymerization of Boc-L-phenylalanine methacryloyloxyethyl ester (Boc-Phe-HEMA) using reversible addition–fragmentation chain transfer (RAFT) processes. This synthesis led to well-defined amino acid-based polymers with controlled molecular weight and narrow distribution, showing potential in drug delivery systems (Kumar, Roy, & De, 2012).

  • Synthesis of α,α-Disubstituted 4-Phosphonophenylalanine Analogs : Oishi et al. (2004) synthesized N-Boc (S)-4-(diethylphosphono)-(α-methyl)phenylalanine as a conformationally-constrained phosphotyrosyl mimetic. This research contributes to the study of cellular signal transduction processes (Oishi et al., 2004).

  • Synthesis and Radioiodination for Peptide Synthesis : Wilbur et al. (1993) conducted a study on N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine for its potential use in radioiodination and direct use in peptide synthesis. This research enhances our understanding of radiolabeled amino acids in medicinal chemistry (Wilbur et al., 1993).

  • Self-Assembled Phe-Phe Motif Induced Nanostructures : Datta, Tiwari, and Ganesh (2018) explored the self-assembly of Boc-Phe-Phe and its derivatives, revealing diverse nanostructures with potential applications in biomaterial chemistry, sensors, and bioelectronics (Datta, Tiwari, & Ganesh, 2018).

Safety And Hazards

When handling BOC-DL-Phenylalanine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Research on BOC-DL-Phenylalanine is ongoing. For instance, dipeptide biomaterials like BOC-DL-Phenylalanine are being studied for their strong piezoelectric properties, which can convert applied mechanical forces into electricity . Large-scale hybrid electrospun arrays containing BOC-DL-Phenylalanine in the form of nanotubes embedded in biocompatible polymers have been developed . These nanofibers exhibit strong piezoelectric properties when a periodic mechanical force is applied .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJPUMXJBDHSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296718
Record name BOC-DL-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833397
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

BOC-DL-Phenylalanine

CAS RN

13734-34-4, 1178567-92-4, 4530-18-1
Record name Boc-phenylalanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BOC-DL-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BOC-DL-Phenylalanine
Reactant of Route 2
Reactant of Route 2
BOC-DL-Phenylalanine
Reactant of Route 3
Reactant of Route 3
BOC-DL-Phenylalanine
Reactant of Route 4
BOC-DL-Phenylalanine
Reactant of Route 5
Reactant of Route 5
BOC-DL-Phenylalanine
Reactant of Route 6
Reactant of Route 6
BOC-DL-Phenylalanine

Citations

For This Compound
22
Citations
Y Morishita, T Kaino, R Okamoto, M Izumi, Y Kajihara - Tetrahedron Letters, 2015 - Elsevier
… Synthesis of Nt-Boc-dl-phenylalanine and tyrosine derivatives bearing a thiol group at the β-position. (a) SOCl 2 , MeOH, reflux, (b) Boc 2 O, Na 2 CO 3 , (THF/H 2 O = 1:1), rt, (c) Boc 2 O…
Number of citations: 6 www.sciencedirect.com
LQ Su, Y Wang, HT Chu - Advanced Materials Research, 2011 - Trans Tech Publ
… phase was applied to separate the racemic mixture of BOC-DL-phenylalanine with HPLC. … Under the same conditions, the mixture of BOC-DL-phenylalanine was separated from the MIP …
Number of citations: 3 www.scientific.net
OA Shpigun, EN Shapovalova, IA Ananieva… - … of Chromatography A, 2002 - Elsevier
This study demonstrates that an amino-β-cyclodextrin-bonded phase column exhibits enantioselectivity for various amino acid derivatives. Mixtures of methanol, acetonitrile, …
Number of citations: 22 www.sciencedirect.com
IA Anan'eva, EN Shapovalova, SA Lopatin… - Journal of Analytical …, 2002 - Springer
… , BOC-DLphenylalanine, BOC-methyl-DL-phenylalanine, BOCDL-valine, BOC-DL-alanine, BOC-methyl-DL-alanine, and BOC-phenyl-DL-alanine. … 780 BOC-DL-phenylalanine …
Number of citations: 3 link.springer.com
TJ Lu, CK Lin - The Journal of Organic Chemistry, 2008 - ACS Publications
… Chiral auxiliary 12 was then coupled with Boc-dl-alanine or Boc-dl-phenylalanine, mediated by DCC (N,N′-dicyclohexylcarbodiimide) and DMAP [4-(dimethylamino)pyridine], (11) to …
Number of citations: 16 pubs.acs.org
Y Wang, Y Zhuang, J Gao, G Zou, Q Zhang - Soft Matter, 2016 - pubs.rsc.org
… Then, the BOC-DL-phenylalanine powders were put into the stable vesicle system with slight stirring. After more than 48 h, the mixture solution was filtered in the same way mentioned …
Number of citations: 2 pubs.rsc.org
M Kempe, K Mosbach - International Journal of Peptide and …, 1994 - Wiley Online Library
Highly crosslinked synthetic polymers, selective for various N α ‐protected amino acids and derivatives, were prepared by non‐covalent molecular imprinting. Methacrylic acid and …
Number of citations: 42 onlinelibrary.wiley.com
H Ihara, M Takafuji, T Sakurai, T Sagawa… - … ; Cazes, J., Ed.; …, 2005 - researchgate.net
Reversed-phase liquid chromatography (RP-HPLC) AQ1 is the most popular method for analytical separation. Particularly, octadecylated silica (ODS) has been widely used for this …
Number of citations: 2 www.researchgate.net
Y Igarashi, Y Matsuyuki, M Yamada… - The Journal of …, 2021 - ACS Publications
… After an acid treatment of 14, the resulting amine 5 was condensed with N-Boc-dl-alanine and N-Boc-dl-phenylalanine to provide 19 and 22, respectively (Scheme 4). Removal of the …
Number of citations: 12 pubs.acs.org
F Garro-Hélion, F Guibé - Chemical Communications, 1996 - pubs.rsc.org
… purity during our synthesis, the reaction sequence described above was repeated starting from optically pure N-Boc-D-phenylalanine and from racemic N-Boc-DL-phenylalanine as well…
Number of citations: 16 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.